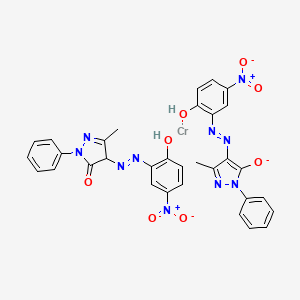
Solvent Orange 62
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solvent Orange 62 is a multifunctional dye widely used in various scientific and industrial applications. It is known for its vibrant orange color and is primarily used as a fluorescent dye in biological experiments. The compound has the chemical formula C32H23CrN10O8 and a molecular weight of 727.58 g/mol .
Preparation Methods
Solvent Orange 62 can be synthesized through the reaction of 2-amino-4-nitrophenol and 1-phenyl-3-methyl-5-pyrazolone . The process involves the diazotization of 2-amino-4-nitrophenol, followed by coupling with 1-phenyl-3-methyl-5-pyrazolone. The resulting product is then complexed with a chromium reagent to form the final compound . Industrial production methods typically involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
Solvent Orange 62 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color properties and are used in specific applications.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, modifying its properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Solvent Orange 62 is extensively used in scientific research due to its versatility:
Chemistry: It is used as a reagent in various chemical reactions and as an indicator in titrations.
Biology: The dye is employed to stain and visualize cell structures, track biomolecules, and evaluate cell functions.
Medicine: It is used in diagnostic assays and imaging techniques to detect and monitor biological processes.
Industry: The compound is used in textile dyeing, food pigments, and dye-sensitized solar cells
Mechanism of Action
The mechanism of action of Solvent Orange 62 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding allows researchers to visualize and track biological molecules and processes. The dye’s fluorescence properties are crucial for its applications in imaging and diagnostics .
Comparison with Similar Compounds
Solvent Orange 62 can be compared with other similar dyes, such as Solvent Orange 3 and Solvent Orange 7 . While these compounds share similar applications, this compound is unique due to its higher stability, better solubility in organic solvents, and superior fluorescence properties .
Similar Compounds
- Solvent Orange 3
- Solvent Orange 7
- Acid Orange 92
This compound stands out for its multifunctionality and wide range of applications, making it a valuable tool in scientific research and industry.
Properties
Molecular Formula |
C32H25CrN10O8- |
|---|---|
Molecular Weight |
729.6 g/mol |
IUPAC Name |
chromium;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/2C16H13N5O4.Cr/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h2-9,22-23H,1H3;2-9,15,22H,1H3;/p-1 |
InChI Key |
FLYHCGWCTMGYLP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)[O-])C3=CC=CC=C3.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















